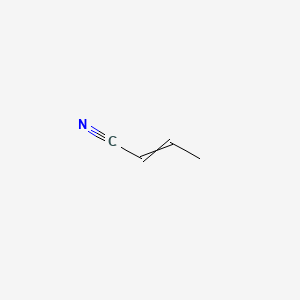

But-2-enenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H5N |

|---|---|

Molecular Weight |

67.09 g/mol |

IUPAC Name |

but-2-enenitrile |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3 |

InChI Key |

NKKMVIVFRUYPLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of But-2-enenitrile from its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for but-2-enenitrile (crotononitrile) starting from its isomers. The document details the methodologies for the thermal and base-catalyzed isomerization of this compound's isomers, presenting quantitative data in structured tables and visualizing the core concepts through diagrams. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Interconversion of this compound Isomers: An Overview

This compound, also known as crotononitrile, exists as two geometric isomers: cis-(Z)-but-2-enenitrile and trans-(E)-but-2-enenitrile. Another structural isomer is 3-butenenitrile, commonly known as allyl cyanide. The synthesis of a specific isomer of this compound often involves the isomerization of a readily available starting isomer. The two primary isomerization pathways discussed in this guide are:

-

Cis-Trans Isomerization of this compound: The interconversion between the cis and trans isomers.

-

Double Bond Migration of Allyl Cyanide: The rearrangement of the terminal double bond in allyl cyanide to the more stable internal position to form this compound.

Cis-Trans Isomerization of this compound

The interconversion between cis- and trans-but-2-enenitrile can be achieved through thermal methods. The reaction is a unimolecular, reversible first-order process.[1][2]

Thermal Isomerization

The thermal isomerization is typically carried out in the gas phase at elevated temperatures.[1][2] The reaction proceeds towards an equilibrium mixture of the cis and trans isomers.

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (K) | Varies with temperature | 300-560 °C, Gas Phase | [1][2] |

| Enthalpy of Reaction (ΔH°) | 0.17 ± 0.12 kcal/mol (cis → trans) | - | [1] |

| Entropy of Reaction (ΔS°) | -0.39 ± 0.19 cal/mol·K (cis → trans) | - | [1] |

| Rate Constant (kcis→trans) | log k (s-1) = 11.0 - 45,700 / (2.303 RT) | 300-560 °C, Gas Phase | [1] |

Materials:

-

cis- or trans-crotononitrile (purified by gas chromatography)

-

100 mL reactor

-

High-vacuum line

-

Gas chromatograph with a flame ionization detector (FID) and a capillary column (e.g., polypropylene (B1209903) glycol coated)

Procedure:

-

A sample of purified cis- or trans-crotononitrile is introduced into the 100 mL reactor via a high-vacuum line.

-

The reactor is heated to the desired temperature (in the range of 300-560 °C).

-

The reaction is allowed to proceed for a specific duration.

-

After the desired time, the reaction is quenched by condensing the products in a collection tube cooled with liquid nitrogen.

-

The collected sample is dissolved in a suitable solvent (e.g., diethyl ether) for analysis.

-

The isomeric ratio (cis/trans) is determined by gas chromatography.

Analysis:

-

Quantitative analysis is performed by measuring the peak areas or heights of the cis and trans isomers in the gas chromatogram.

-

Calibration curves should be prepared using known mixtures of the purified isomers to ensure accurate quantification.

Diagram of Experimental Workflow:

Caption: Workflow for the thermal isomerization of crotononitrile.

Synthesis of this compound from Allyl Cyanide (3-Butenenitrile)

The conversion of allyl cyanide to the more thermodynamically stable this compound involves the migration of the double bond from the terminal to the internal position. This rearrangement can be effectively achieved using base catalysis.

Base-Catalyzed Isomerization

The isomerization of allyl cyanide to E/Z-but-2-enenitrile can be promoted by a base.[3] The reaction proceeds through the deprotonation of the carbon alpha to the nitrile group, followed by reprotonation at the terminal carbon of the allyl group.

| Parameter | Value/Observation | Conditions | Reference |

| Catalyst | Sodium Hydride (NaH) or Lithium Hydroxide (LiOH) | DMF | [3] |

| Temperature | 60 °C | DMF | [3] |

| Reaction Time | Allyl cyanide disappears after 60 minutes with NaH | DMF | [3] |

| Product Ratio | Mixture of E/Z-but-2-enenitrile | - | [3] |

| Yield | Not explicitly stated, but the reaction proceeds to completion. | - | [3] |

Materials:

-

Allyl cyanide (3-butenenitrile)

-

Sodium Hydride (NaH) or Lithium Hydroxide (LiOH)

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a magnetic stirrer and temperature control

-

NMR spectrometer for reaction monitoring

Procedure:

-

To a solution of allyl cyanide (1.0 eq) in anhydrous DMF under an inert atmosphere, add the base (e.g., NaH, 1.5 eq).

-

Stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 10 min, 30 min, 60 min) and analyzing them by 1H NMR.

-

The disappearance of the allyl cyanide signals and the appearance of signals corresponding to E/Z-but-2-enenitrile indicate the progress of the isomerization.

-

After the reaction is complete (as determined by NMR), the reaction mixture can be worked up by quenching the base, followed by extraction and purification of the this compound product.

Diagram of Reaction Pathway:

Caption: Base-catalyzed isomerization of allyl cyanide.

Purification and Characterization

The purification of the resulting this compound isomers can be achieved by fractional distillation or preparative gas chromatography. Characterization of the isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by gas chromatography.

Conclusion

This guide has detailed two primary pathways for the synthesis of this compound from its isomers: the thermal cis-trans isomerization and the base-catalyzed double bond migration of allyl cyanide. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake these transformations in a laboratory setting. The choice of pathway will depend on the desired isomer and the available starting materials and equipment. Further optimization of reaction conditions may be necessary to achieve specific yield and selectivity targets.

References

An In-depth Technical Guide to the Relative Stability of (E)-but-2-enenitrile and (Z)-but-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of but-2-enenitrile, commonly known as crotononitrile. A thorough understanding of the stability of (E)-but-2-enenitrile (trans-crotononitrile) versus (Z)-but-2-enenitrile (cis-crotononitrile) is crucial for applications in chemical synthesis, reaction mechanism elucidation, and drug development where an alkene's configuration can significantly impact its chemical reactivity and biological activity.

Core Findings: Relative Stability

The (E)-isomer of this compound is thermodynamically more stable than the (Z)-isomer. This increased stability is primarily attributed to reduced steric strain in the trans configuration, where the larger methyl and nitrile groups are positioned on opposite sides of the carbon-carbon double bond. This arrangement minimizes van der Waals repulsion, leading to a lower overall energy state compared to the cis isomer, where these groups are on the same side.

Quantitative thermodynamic data, including the standard enthalpy of formation and the thermodynamics of isomerization, confirm the greater stability of the (E)-isomer.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the (E) and (Z) isomers of this compound.

| Thermodynamic Parameter | (E)-but-2-enenitrile | (Z)-but-2-enenitrile | Source |

| Standard Enthalpy of Formation (Gas Phase, 298.15 K) | 140.7 ± 0.92 kJ/mol | 134.0 kJ/mol | --INVALID-LINK-- |

Table 1: Standard Enthalpy of Formation for this compound Isomers.

| Isomerization Reaction | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Source |

| (Z)-but-2-enenitrile ⇌ (E)-but-2-enenitrile | -0.17 ± 0.12 kcal/mol (-0.71 ± 0.50 kJ/mol) | -0.39 ± 0.19 cal/(mol·K) (-1.63 ± 0.79 J/(mol·K)) | --INVALID-LINK-- |

Table 2: Thermodynamics of Isomerization for this compound.

Experimental Protocols

The determination of the relative stability of this compound isomers relies on several key experimental techniques. These include thermal isomerization studies, combustion calorimetry, and spectroscopic methods for isomer identification and quantification.

Thermal Isomerization Studies

A direct method to assess the relative stability of the isomers is to study their thermal isomerization in the gas phase.

Methodology: A sample of either pure (Z)- or (E)-but-2-enenitrile is introduced into a heated reactor of a known volume. The isomerization is allowed to proceed at a constant temperature, typically ranging from 300°C to 560°C, and at pressures between 0.2 to 20 mm Hg. At various time intervals, the reaction mixture is rapidly cooled and condensed to quench the reaction. The composition of the condensed mixture is then analyzed to determine the ratio of the two isomers.

Analysis: The analysis of the isomer mixture is performed using gas chromatography (GC) with a capillary column (e.g., coated with polypropylene (B1209903) glycol) and a flame ionization detector (FID). By comparing the peak areas of the (E) and (Z) isomers to a calibration curve prepared from known mixtures, the concentration of each isomer at equilibrium can be determined. The equilibrium constant (Keq) is then calculated, which allows for the determination of the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the isomerization reaction.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound. By precisely measuring the heat released during the complete combustion of a known amount of a substance, its standard enthalpy of combustion can be determined.

Methodology: A precisely weighed sample of either (E)- or (Z)-but-2-enenitrile is placed in a crucible within a high-pressure vessel known as a bomb calorimeter. The bomb is then sealed and pressurized with an excess of pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The temperature of the surrounding water is carefully monitored with a high-precision thermometer to determine the temperature rise.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound isomer is then calculated from the observed temperature rise and the heat capacity of the calorimeter. After applying corrections for factors such as the heat from the ignition wire and the formation of nitric acid, the standard enthalpy of combustion is calculated. The standard enthalpy of formation can then be derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Spectroscopic Data of But-2-enenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of but-2-enenitrile, also known as crotononitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic information, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, in a structured and accessible format. The guide also includes detailed experimental methodologies and visual representations of key spectroscopic features and analytical workflows.

Introduction

This compound (C₄H₅N) is a versatile organic compound that exists as two geometric isomers: cis-(Z) and trans-(E). The presence of a nitrile group in conjugation with a carbon-carbon double bond gives rise to distinct spectroscopic characteristics that are crucial for its identification, characterization, and quality control in various applications, including as a building block in organic synthesis and drug discovery. Understanding the spectroscopic signature of each isomer is paramount for unambiguous structural elucidation and for monitoring chemical transformations.

Spectroscopic Analysis Workflow

The structural characterization of this compound isomers typically follows a systematic analytical workflow. This process involves the sequential or parallel application of various spectroscopic techniques to elucidate the molecular structure and confirm the identity of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands are due to the nitrile (C≡N) and the carbon-carbon double bond (C=C) stretching vibrations.

Data Presentation

| Functional Group | Isomer | Wavenumber (cm⁻¹) | Intensity | Reference |

| C≡N Stretch | trans | ~2230 | Strong | [1] |

| cis | ~2225 | Strong | [1] | |

| C=C Stretch | trans | ~1645 | Medium | [1] |

| cis | ~1635 | Medium | [1] | |

| =C-H Bend (out-of-plane) | trans | ~970 | Strong | [1] |

| cis | ~730 | Strong | [1] |

Experimental Protocols

A detailed experimental protocol for obtaining the IR spectra of this compound isomers could not be found in the available resources. However, a general procedure for acquiring the IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is provided below.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation: A small drop of the neat liquid sample (either the cis or trans isomer of this compound) is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

The sample is applied to the crystal, and the spectrum is collected.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried completely after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR provide critical information.

Data Presentation

¹H NMR Spectroscopic Data

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| trans | H-2 | 5.30 - 5.50 | d | ~7.0 | [2] |

| H-3 | 6.60 - 6.80 | dq | ~16.0, ~7.0 | [2] | |

| CH₃ | 1.80 - 2.00 | d | ~7.0 | [2] | |

| cis | H-2 | 5.35 - 5.55 | d | ~11.0 | [3] |

| H-3 | 6.40 - 6.60 | dq | ~11.0, ~7.0 | [3] | |

| CH₃ | 1.90 - 2.10 | d | ~7.0 | [3] |

¹³C NMR Spectroscopic Data

| Isomer | Carbon | Chemical Shift (δ, ppm) | Reference |

| trans | C-1 (CN) | ~118 | [2] |

| C-2 | ~107 | [2] | |

| C-3 | ~148 | [2] | |

| C-4 (CH₃) | ~18 | [2] | |

| cis | C-1 (CN) | ~117 | [4] |

| C-2 | ~108 | [4] | |

| C-3 | ~147 | [4] | |

| C-4 (CH₃) | ~18 | [4] |

Experimental Protocols

Specific, detailed experimental protocols for the NMR analysis of this compound were not available in the searched literature. A generalized protocol for a small organic molecule is provided below.

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard one-pulse sequence is used.

-

The spectral width is typically set to 12-15 ppm.

-

A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

-

The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

The spectral width is set to approximately 200-220 ppm.

-

A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

The FID is processed similarly to the ¹H NMR data.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structures of the cis and trans isomers of this compound and highlights the key proton-proton couplings observed in their ¹H NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its identification and structural elucidation.

Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (67.09 g/mol ). The fragmentation pattern is influenced by the stability of the resulting ions.

| m/z | Proposed Fragment | Isomer(s) | Relative Intensity | Reference |

| 67 | [M]⁺ | trans | High | [2] |

| 66 | [M-H]⁺ | trans | Moderate | [2] |

| 52 | [M-CH₃]⁺ | trans | Moderate | [2] |

| 41 | [C₃H₅]⁺ | trans | High | [2] |

| 39 | [C₃H₃]⁺ | trans | High | [2] |

Experimental Protocols

A specific experimental protocol for the mass spectrometric analysis of this compound is not available. A general protocol for a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

Data Acquisition:

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 40 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-300.

-

Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways that lead to the observed ions.

Conclusion

This technical guide has summarized the key spectroscopic data for cis- and trans-but-2-enenitrile. The provided IR, NMR, and MS data, along with generalized experimental protocols and visual diagrams, offer a solid foundation for the identification and characterization of these isomers. While specific, detailed experimental procedures for this particular compound were not consistently available in the public domain, the information presented here, compiled from various databases and general chemical literature, serves as a valuable starting point for researchers and professionals in the field. Further investigation into specialized chemical literature may provide more refined experimental details.

References

Chemical reactivity of the nitrile group in But-2-enenitrile

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in But-2-enenitrile

Introduction

This compound, commonly known as crotononitrile, is a versatile organic compound featuring a nitrile group (-C≡N) conjugated with a carbon-carbon double bond. This conjugation defines its chemical behavior, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of the nitrile group polarizes the π-system, rendering the molecule susceptible to a variety of transformations at both the nitrile carbon and the β-carbon of the alkene.

This guide provides a comprehensive overview of the chemical reactivity centered on the nitrile functional group in this compound. It details key transformations including hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molecular Weight | 67.09 g/mol |

| Boiling Point | 120-121 °C |

| Density | 0.824 g/mL at 25 °C |

| Appearance | Colorless to light yellow liquid |

| Solubility | Slightly soluble in water |

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of a carbonyl group. Key transformations of the nitrile group in this compound include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis

The hydrolysis of nitriles is a fundamental process that converts them into carboxylic acids, proceeding through an amide intermediate.[1][2] This transformation can be catalyzed by either acid or base.[3]

-

Acid-Catalyzed Hydrolysis : When this compound is heated under reflux with a dilute aqueous acid, such as hydrochloric acid, it is converted to but-2-enoic acid and an ammonium (B1175870) salt.[1][3] The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water.[2] Tautomerization of the resulting intermediate yields an amide, which is subsequently hydrolyzed to the carboxylic acid.[4]

-

Base-Catalyzed Hydrolysis : Heating this compound under reflux with an aqueous alkali solution, such as sodium hydroxide, yields the sodium salt of but-2-enoic acid (sodium but-2-enoate) and ammonia (B1221849) gas.[1][3] The free carboxylic acid can be liberated by acidifying the final solution with a strong acid.[3]

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents or catalytic hydrogenation.

-

Reduction with LiAlH₄ : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[5] The reaction is typically performed in a dry ether solvent, followed by an aqueous workup.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon to form an imine anion, which is stabilized by complexation. A second hydride addition follows, and subsequent protonation during workup yields the primary amine, but-2-en-1-amine.[5][6] It is important to note that under certain conditions, LiAlH₄ can also reduce the carbon-carbon double bond.[7]

-

Catalytic Hydrogenation : An alternative method is the catalytic hydrogenation of the nitrile group using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium, often at elevated temperatures and pressures.[8] This method can also yield the primary amine.

Addition of Organometallic Reagents

Grignard reagents (R-MgX) readily add to the electrophilic carbon of nitriles to form an intermediate imine salt.[9] Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone.[10] This reaction provides a valuable route for synthesizing α,β-unsaturated ketones from this compound. However, for α,β-unsaturated nitriles, 1,4-conjugate addition of the Grignard reagent to the double bond can be a competing pathway.[11]

Reactivity Involving the Conjugated System

The interplay between the nitrile and the alkene allows for reactivity that involves the entire conjugated system.

Cycloaddition Reactions

-

Diels-Alder Reaction ([4+2] Cycloaddition) : In the Diels-Alder reaction, this compound functions as a dienophile, reacting with a conjugated diene to form a six-membered ring.[12] The reaction occurs across the C=C double bond, which is activated by the electron-withdrawing nitrile group, making it more reactive towards the diene.[13]

-

1,3-Dipolar Cycloaddition : The C≡N triple bond of the nitrile group can act as a dipolarophile and react with 1,3-dipoles, such as nitrile imines and nitrile oxides.[14][15] These reactions are powerful methods for constructing five-membered nitrogen-containing heterocycles, like 1,2,4-triazoles.[15][16]

Conjugate Reduction

While strong reducing agents may affect both functional groups, selective reduction of the carbon-carbon double bond (a 1,4-reduction or conjugate reduction) can be achieved using specific catalytic systems, such as copper complexes with xanthene-type bisphosphine ligands.[17] This yields the corresponding saturated nitrile, butanenitrile.

Summary of Nitrile Group Transformations

The following table summarizes the primary transformations of the nitrile group in this compound.

| Reaction Type | Reagents | Product Functional Group |

| Acid Hydrolysis | Dilute H₃O⁺, Heat | Carboxylic Acid (R-COOH) |

| Base Hydrolysis | NaOH (aq), Heat; then H₃O⁺ | Carboxylate Salt (R-COO⁻Na⁺) / Carboxylic Acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (R-CH₂NH₂) |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Primary Amine (R-CH₂NH₂) |

| Grignard Reaction | 1. R'-MgX, ether; 2. H₃O⁺ | Ketone (R-C(=O)-R') |

Experimental Protocols

The following are generalized protocols for key reactions of the nitrile group, adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis to But-2-enoic Acid

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 3M aqueous solution of hydrochloric acid or sulfuric acid (5-10 eq).

-

Heating : Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC or GC analysis. The reaction may take several hours to reach completion.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.

-

Extraction : Transfer the cooled reaction mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude but-2-enoic acid. Further purification can be achieved by recrystallization or distillation.

Protocol 2: Reduction to But-2-en-1-amine using LiAlH₄

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF. Cool the flask to 0 °C using an ice bath.

-

Substrate Addition : Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quenching (Fieser workup) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.

-

Isolation : Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether.

-

Purification : Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude but-2-en-1-amine. The product can be further purified by distillation.

Conclusion

The nitrile group in this compound exhibits a rich and diverse chemical reactivity. It can be readily transformed into valuable functional groups such as carboxylic acids and primary amines through well-established hydrolysis and reduction protocols. Furthermore, its electrophilic carbon allows for carbon-carbon bond formation via reactions with organometallic reagents. The conjugation with the adjacent double bond opens pathways to cycloaddition and conjugate addition reactions, further expanding its synthetic utility. A thorough understanding of these reaction pathways is essential for researchers and drug development professionals aiming to leverage this compound as a strategic building block in the synthesis of complex molecular targets.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 17. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Michael Addition Reactions Involving But-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of a diverse array of chemical entities. This technical guide provides a comprehensive overview of Michael addition reactions featuring but-2-enenitrile (crotononitrile) as the Michael acceptor. This compound, an α,β-unsaturated nitrile, serves as a valuable building block in organic synthesis, enabling the introduction of a cyanoethyl moiety through conjugate addition. This document details the fundamental principles of the Michael reaction, explores a range of suitable nucleophiles (Michael donors), and discusses various catalytic systems. Emphasis is placed on providing practical, detailed experimental protocols and summarizing key quantitative data to facilitate the application of these reactions in research and drug development.

Introduction to the Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1] The reaction proceeds via the attack of a Michael donor (the nucleophile) on the β-carbon of the Michael acceptor (the electron-deficient alkene), leading to the formation of a new single bond.[2] this compound is an effective Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.

The general mechanism involves the formation of a resonance-stabilized enolate or other nucleophilic species, which then adds to the β-position of the this compound. Subsequent protonation of the resulting carbanion yields the final adduct.

Reaction Mechanisms and Pathways

The core of the Michael addition is the nucleophilic attack on the β-carbon of this compound. The general mechanism can be depicted as follows:

References

But-2-enenitrile: A Comprehensive Technical Guide to its Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and solvent compatibility of but-2-enenitrile, also known as crotononitrile. Understanding these properties is critical for a wide range of applications, including organic synthesis, reaction optimization, purification processes, and formulation development in the pharmaceutical and chemical industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and explores the principles governing its behavior in various solvent systems.

Physicochemical Properties of this compound

This compound is a polar aprotic molecule. Its chemical structure, featuring a carbon-carbon double bond and a nitrile group, imparts a significant dipole moment, influencing its solubility characteristics. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, further affecting its interaction with protic solvents.

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molecular Weight | 67.09 g/mol |

| Boiling Point | 120-121 °C |

| Density | 0.824 g/mL at 25 °C |

| Water Solubility | 25 g/L at 25 °C[1] |

Solubility of this compound

Hansen Solubility Parameters

Hansen Solubility Parameters are a valuable tool for predicting the miscibility and solubility of a substance in various solvents. They are based on the principle that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

The Hansen Solubility Parameters for trans-but-2-enenitrile are:

The following table presents the HSP for common organic solvents and the calculated Hansen distance (Ra) between each solvent and trans-but-2-enenitrile. A smaller Ra value indicates a higher likelihood of miscibility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Miscibility |

| This compound (trans) | 16.4 | 18.8 | 5.5 | - | - |

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Miscible |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.4 | Miscible |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.8 | Miscible |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.0 | Likely Miscible |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 13.6 | Likely Miscible |

| Hexane | 14.9 | 0.0 | 0.0 | 24.2 | Immiscible |

| Methanol | 14.7 | 12.3 | 22.3 | 18.1 | Likely Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | 17.9 | Likely Immiscible |

| Water | 15.5 | 16.0 | 42.3 | 37.1 | Partially Soluble |

Disclaimer: The predicted miscibility is based on Hansen distance calculations and serves as an estimation. Experimental verification is recommended.

Qualitative Solubility Summary

Based on the Hansen distance calculations and general principles of solubility, the following table summarizes the predicted miscibility of this compound in common solvents.

| Solvent | Predicted Miscibility | Rationale |

| Polar Aprotic Solvents | ||

| Acetone | Miscible | Small Hansen distance, similar polarity. |

| Acetonitrile | Miscible | Very small Hansen distance, highly similar polarity and hydrogen bonding capability. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Small Hansen distance, highly polar. |

| Ethyl Acetate | Likely Miscible | Moderate Hansen distance, polar aprotic nature. |

| Polar Protic Solvents | ||

| Ethanol | Likely Miscible | Moderate Hansen distance, capable of hydrogen bonding. |

| Methanol | Likely Miscible | Moderate Hansen distance, capable of hydrogen bonding. |

| Water | Partially Soluble | Large Hansen distance, but can act as a hydrogen bond acceptor. Experimental data confirms limited solubility.[1] |

| Nonpolar Solvents | ||

| Hexane | Immiscible | Very large Hansen distance, significant difference in polarity. |

| Toluene | Likely Immiscible | Large Hansen distance, significant difference in polarity. |

Solvent Compatibility and Reactivity

This compound is a reactive molecule and its compatibility with various solvents should be carefully considered, especially under elevated temperatures or in the presence of catalysts.

-

Protic Solvents (e.g., water, alcohols): While likely miscible with alcohols, this compound can undergo slow hydrolysis to the corresponding amide and carboxylic acid in the presence of water, especially under acidic or basic conditions.

-

Strong Acids and Bases: this compound is incompatible with strong oxidizing acids and strong bases. Reactions can be vigorous and potentially hazardous.

-

Reducing Agents: The nitrile group can be reduced by strong reducing agents.

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents such as peroxides and epoxides.

It is crucial to consult safety data sheets and perform small-scale compatibility tests before scaling up any process involving this compound in a new solvent system.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and miscibility of this compound.

Protocol for Determining Quantitative Solubility

This protocol is adapted for a liquid solute and aims to determine the concentration of a saturated solution.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent at a constant temperature. The amount of solute should be sufficient to ensure that a separate phase of undissolved solute is visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or on a magnetic stirrer and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the sample to a known volume with the same solvent.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor. Repeat the experiment at different temperatures if required.

Protocol for Determining Liquid-Liquid Miscibility

This is a qualitative method to assess the miscibility of this compound with a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

Mixing: In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest.

-

Addition of Solute: Add an equal volume of this compound to the solvent.

-

Agitation: Stopper the container and shake vigorously for 30-60 seconds. A vortex mixer can also be used.

-

Observation: Allow the mixture to stand undisturbed for at least 10-15 minutes and observe the appearance of the mixture.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. The volumes of the separated layers can be noted.

-

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Workflow for predicting miscibility using Hansen Solubility Parameters.

Caption: Experimental workflow for quantitative solubility determination.

References

An In-depth Technical Guide on the Thermochemical Data for But-2-enenitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the cis (Z) and trans (E) isomers of but-2-enenitrile, also known as crotononitrile. The information presented herein is crucial for understanding the stability, reactivity, and potential applications of these compounds in various fields, including chemical synthesis and drug development. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations to illustrate the relationships between the isomers and their thermochemical properties.

Core Thermochemical Data

The thermochemical properties of the this compound isomers are essential for predicting their behavior in chemical reactions and for process design. The standard enthalpy of formation (ΔfH°), standard entropy (S°), and ideal gas heat capacity (Cp) are fundamental parameters that govern the thermodynamics of these molecules.

Data Presentation

The following tables summarize the available quantitative thermochemical data for the (E)- and (Z)-isomers of this compound in the gas phase at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (Gas Phase)

| Isomer | IUPAC Name | Formula | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) | Method | Reference |

| (E)-but-2-enenitrile | trans-Crotononitrile | C₄H₅N | 140.7 | ± 0.92 | Combustion Calorimetry | [Konicek, Prochzka, et al., 1969][1][2] |

| (Z)-but-2-enenitrile | cis-Crotononitrile | C₄H₅N | 134.0 | - | Combustion Calorimetry | [Konicek, Prochzka, et al., 1969][2] |

Table 2: Enthalpy and Entropy of Isomerization (cis → trans)

| Parameter | Value | Units | Method |

| ΔH | 0.17 ± 0.12 | kcal/mol | Thermal Isomerization Study |

| ΔS | -0.39 ± 0.19 | cal/mol·K | Thermal Isomerization Study |

Note: The values from Table 2 provide the difference in enthalpy and entropy between the two isomers.

Table 3: Standard Molar Entropy and Ideal Gas Heat Capacity

| Isomer | S° (J/mol·K) | Cp (J/mol·K) | Method |

| (E)-but-2-enenitrile | Data not explicitly found in publicly available literature | Data not explicitly found in publicly available literature | - |

| (Z)-but-2-enenitrile | Data not explicitly found in publicly available literature | Data not explicitly found in publicly available literature | - |

While specific experimental values for standard entropy and ideal gas heat capacity were not located in readily accessible literature, these values can be estimated using computational methods or may be available in specialized databases.

Experimental and Computational Protocols

The determination of thermochemical data relies on precise experimental measurements and increasingly on accurate computational models.

Experimental Protocols

Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of the this compound isomers was determined by Konicek, Prochzka, et al. (1969) using combustion calorimetry.[1][2] While the full experimental details of this specific study are not readily available in all public domains, the general methodology for combustion calorimetry of nitrogen-containing organic compounds involves the following steps:

-

Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

-

Combustion: The bomb is filled with pure oxygen at high pressure (typically around 30 atm) and the sample is ignited. The combustion of the nitrile produces carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).

-

Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.

-

Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a substance with a known heat of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: From the measured temperature change and the heat capacity of the calorimeter, the heat of combustion at constant volume (ΔcU) is calculated.

-

Correction to Standard State: Corrections are applied to account for the formation of nitric acid from residual nitrogen and oxygen under the high-pressure conditions, and the value is converted to the enthalpy of combustion at constant pressure (ΔcH°).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Thermal Isomerization Studies: The enthalpy and entropy differences between the cis and trans isomers were determined by studying the thermal equilibrium between them in the gas phase. This typically involves:

-

Equilibration: A sample of one isomer is heated in a sealed vessel at a specific temperature until equilibrium is reached.

-

Analysis: The composition of the equilibrium mixture is determined, often using techniques like gas chromatography.

-

Thermodynamic Calculation: By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined using the van 't Hoff equation.

Computational Protocols

In the absence of experimental data, particularly for entropy and heat capacity, quantum chemical calculations provide a powerful tool for their prediction.

Ab initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry methods can accurately predict the thermochemical properties of molecules. A typical workflow involves:

-

Geometry Optimization: The three-dimensional structure of each this compound isomer is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) and vibrational partition function.

-

Thermochemical Property Calculation: From the electronic energy and the results of the frequency calculation (which are used to determine the translational, rotational, and vibrational contributions), the standard enthalpy of formation, standard entropy, and heat capacity can be calculated. Isodesmic or homodesmotic reactions are often employed in these calculations to improve the accuracy of the computed enthalpies of formation by canceling out systematic errors in the computational method.

Visualization of Thermochemical Relationships

The following diagrams illustrate the key relationships and concepts discussed in this guide.

References

An In-depth Technical Guide to But-2-enenitrile: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-enenitrile, commonly known as crotononitrile (B213123), is a versatile and reactive α,β-unsaturated nitrile. Its unique chemical structure, featuring both a carbon-carbon double bond and a nitrile group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to the pharmaceutical industry. Furthermore, it delves into the compound's known biological activities and toxicological profile, offering insights for researchers in drug development and toxicology.

Nomenclature and CAS Numbers

This compound exists as two geometric isomers, cis (Z) and trans (E), in addition to a generic designation for the mixture or unspecified isomer. Each of these has a distinct Chemical Abstracts Service (CAS) number for unambiguous identification.

| Nomenclature | Synonyms | CAS Number |

| This compound | Crotononitrile, 1-Cyanopropene, 1-Propenyl cyanide, β-Methylacrylonitrile | 4786-20-3 |

| (E)-But-2-enenitrile | trans-Crotononitrile, (E)-2-Butenenitrile | 627-26-9 |

| (Z)-But-2-enenitrile | cis-Crotononitrile, (Z)-2-Butenenitrile, Isocrotononitrile | 1190-76-7 |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the trans isomer, which is the more common form.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N | [1][2] |

| Molecular Weight | 67.09 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120-121 °C | [1] |

| Melting Point | -51.5 °C | |

| Density | 0.824 g/mL at 25 °C | [1] |

| Flash Point | 16 °C | [1] |

| Vapor Pressure | 32.0 mmHg at 25 °C | [1] |

| Solubility in Water | 25 g/L at 25 °C | [1] |

| Refractive Index (n20/D) | 1.419 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. A common laboratory and industrial-scale synthesis involves the dehydration of crotonamide (B15916).

Experimental Protocol: Synthesis from Crotonic Acid via Crotonamide

This two-step method provides a reliable route to trans-crotononitrile.

Step 1: Synthesis of Crotonamide

-

In a reaction vessel, mix crotonic acid, dichloromethane, and a catalytic amount of dimethylformamide (DMF).

-

Cool the mixture to 0-10 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at the same temperature.

-

In a separate vessel, prepare an aqueous solution of ammonia (B1221849) and cool it to 0-10 °C.

-

Slowly add the reaction mixture from the first step to the ammonia solution dropwise.

-

After the reaction is complete, remove excess ammonia under reduced pressure.

-

Collect the resulting solid by centrifugation, wash with cold water, and dry to obtain crotonamide.

Step 2: Dehydration of Crotonamide to Crotononitrile

-

Prepare a mixture of benzenesulfonyl chloride and pyridine.

-

Add the crude crotonamide obtained in the previous step to this mixture.

-

The dehydration reaction proceeds to form crude crotononitrile.

-

The final product is purified by distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group, and the nucleophilic character of the nitrile nitrogen. This dual reactivity makes it a versatile synthon.

The Baylis-Hillman Reaction

A significant reaction involving this compound is the Baylis-Hillman reaction, which forms a C-C bond between the α-position of the activated alkene and an aldehyde. This reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine.

Experimental Protocol: Baylis-Hillman Reaction of Crotononitrile and Benzaldehyde

-

To a stirred solution of crotononitrile and benzaldehyde, add a catalytic amount of DABCO.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the Baylis-Hillman adduct.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3] The presence of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and amides, which are prevalent in bioactive molecules.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which form the core structure of many drugs.[3] For instance, its derivative, 3-aminocrotononitrile (B73559), is a key starting material for the synthesis of pyridines and pyrimidines.[4][5][6][7]

Role as a Precursor to Active Pharmaceutical Ingredients (APIs)

While direct incorporation of the this compound moiety into final drug structures is less common, its role as a versatile intermediate is well-established.[3] For example, 3-aminocrotononitrile, synthesized from acetonitrile (B52724) (a related nitrile), is used in the production of various pharmaceutical agents.[5][8]

Biological Activity and Neurotoxicity

Despite its utility in synthesis, this compound exhibits significant biological activity, most notably neurotoxicity. Understanding its toxicological profile is critical for safe handling and for assessing the risk associated with any potential exposure.

Isomer-Specific Neurotoxicity

Research has demonstrated that the cis and trans isomers of crotononitrile have distinct neurotoxic effects. The cis isomer has been shown to cause vestibular dysfunction and hair cell loss in the inner ear, a pattern of toxicity similar to that of other neurotoxic nitriles like 3,3'-iminodipropionitrile. In contrast, the trans isomer does not produce these effects but can lead to other motor deficits.

Effects on Neurotransmitter Systems

Studies in animal models have revealed that crotononitrile administration alters the metabolism of key neurotransmitters in the brain, particularly serotonin (B10506) and dopamine. These alterations are believed to be a significant contributor to the observed behavioral abnormalities and neurotoxic effects.

Proposed Signaling Pathway of Neurotoxicity

The precise molecular mechanisms underlying this compound-induced neurotoxicity are still under investigation. However, based on current evidence, a plausible pathway involves the induction of oxidative stress, disruption of neurotransmitter homeostasis, and eventual activation of apoptotic cell death pathways. The neurotoxicity of other nitriles, such as acrylonitrile (B1666552), has been linked to oxidative stress and the promotion of pro-apoptotic genes like Bax.[9]

Safety and Handling

This compound is a flammable and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of exposure, immediate medical attention is necessary. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Conclusion

This compound is a chemical of significant interest to researchers in organic synthesis and drug development. Its versatile reactivity makes it a valuable precursor for a wide range of organic molecules, including complex heterocyclic systems that are central to many pharmaceutical compounds. However, its pronounced neurotoxicity necessitates careful handling and a thorough understanding of its biological effects. Future research may focus on further elucidating the molecular mechanisms of its neurotoxicity and exploring its application in the synthesis of novel therapeutic agents, leveraging its unique chemical properties while mitigating its toxic potential.

References

- 1. Crotononitrile | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. but-2(E)-enenitrile [webbook.nist.gov]

- 3. Buy Crotononitrile | 627-26-9 [smolecule.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US5187297A - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 9. Effects of acrylonitrile on apoptosis of rat cerebral nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of But-2-enenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

But-2-enenitrile, also known as crotononitrile (B213123), is a versatile chemical intermediate utilized in a variety of organic synthesis applications, including the development of novel pharmaceutical compounds. However, its handling demands a thorough understanding of its hazardous properties and strict adherence to safety protocols. This in-depth guide provides a comprehensive overview of the safety precautions, handling procedures, and essential data for this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅N | [1] |

| Molecular Weight | 67.09 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 120-121 °C | [2] |

| Flash Point | 16 °C | [1] |

| Density | 0.824 g/mL at 25 °C | [2] |

| Vapor Pressure | 32.0 mmHg | [1] |

| Solubility in Water | 25 g/L at 25 °C | [1] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | 32.5 mg/kg | Rat | Oral | |

| LD50 (Lethal Dose, 50%) | 16 mg/kg | Mouse | Intraperitoneal | |

| LC50 (Lethal Concentration, 50%) | 250 ppm/2H | Rat | Inhalation |

Table 3: Occupational Exposure Limits for this compound (as Cyanides)

| Organization | Limit | Value | Notes | Reference |

| OSHA (Vacated PEL) | TWA | 5 mg/m³ | As CN | [2] |

| NIOSH | IDLH | 25 mg/m³ | As CN | [2] |

| Various States (e.g., CA, TN, WA) | TWA | 5 mg/m³ | As Cyanides (as CN) | [3] |

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1]

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

-

Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)

-

Acute Toxicity, Dermal: Category 3 (H311: Toxic in contact with skin)

-

Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity - Single Exposure: Category 3 (H335: May cause respiratory irritation)

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized experimental protocol for the safe handling of this compound in a research laboratory, adapted from a synthesis procedure.[4] This should be adapted to the specific requirements of your experiment.

3.1. Pre-Experiment Preparations

-

Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure, identifying all potential hazards and establishing corresponding control measures.

-

Personal Protective Equipment (PPE): Ensure the availability and proper use of appropriate PPE, including:

-

Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

-

Spill Kit: A spill kit specifically for flammable and toxic liquids should be available and all personnel trained in its use.

3.2. Experimental Procedure (General Handling)

-

Dispensing:

-

Ground and bond all containers to prevent static discharge.[2]

-

Use a syringe or cannula for transferring the liquid to minimize vapor release.

-

If pouring, do so slowly and carefully to avoid splashing.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the chemical fume hood.

-

Ensure all glassware is free of cracks and stars.

-

If heating is required, use a heating mantle with a temperature controller and a sand bath. Do not use an open flame.

-

-

Reaction Monitoring:

-

Monitor the reaction closely for any signs of uncontrolled exotherms or pressure buildup.

-

-

Work-up and Purification:

-

Quench the reaction carefully, preferably by adding the reaction mixture to the quenching solution.

-

Perform extractions and washes within the fume hood.

-

For distillation, use a vacuum to lower the boiling point and reduce the risk of thermal decomposition. Ensure the distillation apparatus is properly assembled and secured.

-

-

Waste Disposal:

-

All this compound waste, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[6]

-

Follow all institutional and local regulations for hazardous waste disposal.

-

3.3. Post-Experiment Procedures

-

Decontamination: Decontaminate all glassware and equipment that came into contact with this compound.

-

Housekeeping: Clean the work area thoroughly.

-

PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizing Safety and Experimental Workflows

Diagram 1: Experimental Workflow for Handling this compound

Caption: A typical laboratory workflow for handling this compound.

Diagram 2: Hierarchy of Controls for this compound Safety

Caption: The hierarchy of safety controls for managing risks associated with this compound.

Emergency Procedures

In the event of an emergency involving this compound, prompt and appropriate action is crucial.

5.1. Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Contact your institution's emergency response team.

-

Provide them with the Safety Data Sheet (SDS) for this compound.

-

5.2. First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

Storage and Incompatibilities

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] It should be stored in a flammable liquids cabinet.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to violent reactions.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific procedures and safety protocols established by your institution. Always consult the Safety Data Sheet (SDS) and your institution's safety office before working with this or any other hazardous chemical.

References

- 1. Crotononitrile | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. godavaribiorefineries.com [godavaribiorefineries.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Crotononitrile (pract) - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for But-2-enenitrile as a Michael Acceptor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-enenitrile, also known as crotononitrile, is a versatile α,β-unsaturated nitrile that serves as an excellent Michael acceptor in organic synthesis. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for conjugate addition by a wide range of nucleophiles. This reactivity makes this compound a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The Michael addition of nucleophiles to this compound leads to the formation of β-substituted propionitrile (B127096) derivatives, which are precursors to a variety of functional groups, including γ-amino acids and 1,5-dicarbonyl compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a Michael acceptor with various nucleophiles.

General Principles of the Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[1][2] The reaction proceeds via the formation of a resonance-stabilized enolate intermediate and is typically catalyzed by a base. The general mechanism involves three key steps:

-

Deprotonation: A base removes an acidic proton from the Michael donor to generate a nucleophilic enolate or a similar stabilized carbanion.

-

Nucleophilic Attack: The nucleophile attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor.

-

Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or a solvent) to yield the final Michael adduct.

The thermodynamic nature of the Michael addition often leads to the formation of the more stable 1,4-adduct over the 1,2-addition product.[1]

Visualization of the General Michael Addition Mechanism

Caption: General mechanism of the base-catalyzed Michael addition.

Application Notes: Michael Addition of Carbon Nucleophiles to this compound

The conjugate addition of carbon nucleophiles, such as malonates and nitroalkanes, to this compound is a powerful method for carbon-carbon bond formation. These reactions provide access to a variety of functionalized nitrile intermediates.

Data Presentation: Addition of Carbon Nucleophiles to this compound

| Entry | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |

| 1 | Diethyl Malonate | NaOEt | EtOH | Reflux | 4 | 75 | N/A | Representative |

| 2 | Malononitrile | Basic Alumina | None | 80 | 0.5 | 92 | N/A | Representative |

| 3 | Nitromethane | DBU | CH2Cl2 | rt | 24 | 85 | N/A | Representative |

| 4 | 2-Nitropropane | TBACl/NaOH | CH2Cl2/H2O | rt | 5 | 90 | N/A | [3] |

Note: "Representative" indicates a typical, generalized procedure as specific literature data for this compound can be sparse. N/A: Not Applicable or Not Reported.

Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate to this compound

Objective: To synthesize diethyl 2-(1-cyanopropyl)malonate via a Michael addition reaction.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (0.1 eq)

-

Absolute ethanol (B145695)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

-

Reagent Addition: Dissolve sodium ethoxide in the ethanol. To this solution, add diethyl malonate followed by the dropwise addition of this compound.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure diethyl 2-(1-cyanopropyl)malonate.

Application Notes: Aza-Michael Addition to this compound

The aza-Michael addition, the conjugate addition of nitrogen nucleophiles to this compound, is a fundamental route to β-aminonitriles, which are valuable precursors for β-amino acids and other nitrogen-containing compounds.

Data Presentation: Aza-Michael Addition to this compound

| Entry | Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Piperidine (B6355638) | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Water | rt | 30 | 98 | |

| 2 | Morpholine | Ceric Ammonium Nitrate (CAN) | Water | rt | 35 | 96 | |

| 3 | Pyrrolidine | Ceric Ammonium Nitrate (CAN) | Water | rt | 30 | 97 | |

| 4 | Diethylamine | None | None | rt | 120 | Good | Representative |

Note: "Representative" indicates a typical, generalized procedure.

Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Aza-Michael Addition of Piperidine to this compound

Objective: To synthesize 3-(piperidin-1-yl)butanenitrile (B2687955) using a ceric ammonium nitrate (CAN) catalyzed aza-Michael addition in water.

Materials:

-

This compound (1.0 mmol)

-

Piperidine (1.2 mmol)

-

Ceric Ammonium Nitrate (CAN) (0.1 mmol)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and piperidine in water.

-

Catalyst Addition: Add ceric ammonium nitrate to the solution and stir the mixture at room temperature.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

-

Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Application Notes: Thia-Michael Addition to this compound

The thia-Michael addition involves the conjugate addition of a thiol to this compound, forming a β-thionitrile. This reaction is highly efficient and often proceeds under mild conditions, sometimes without a catalyst. It is a key reaction in bioconjugation and materials science.

Data Presentation: Thia-Michael Addition to this compound

| Entry | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophenol | Et3N | CH2Cl2 | rt | 1 | >95 | Representative |

| 2 | Benzyl Mercaptan | DBU | THF | rt | 0.5 | High | Representative |

| 3 | 1-Dodecanethiol | None | None | rt | 2 | High | Representative |

Note: "Representative" indicates a typical, generalized procedure.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound

Objective: To synthesize 3-(phenylthio)butanenitrile.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (B128534) (Et3N) (0.1 eq)

-

Dichloromethane (CH2Cl2)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of this compound in dichloromethane, add thiophenol.

-

Catalyst Addition: Add a catalytic amount of triethylamine to the stirred solution.

-

Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

-